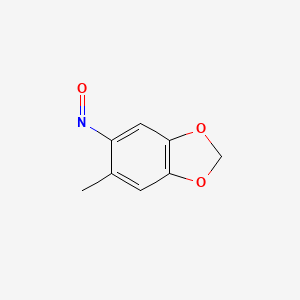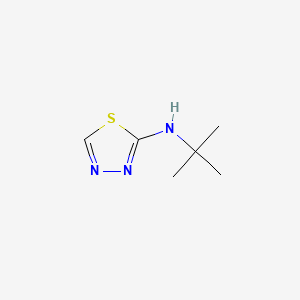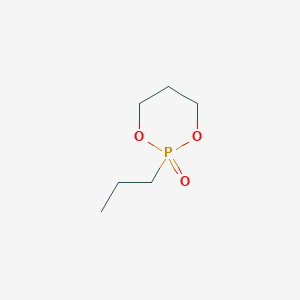
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a six-membered ring containing both oxygen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of a suitable diol with a phosphorus-containing reagent. One common method is the reaction of 1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorinane derivatives.
Aplicaciones Científicas De Investigación
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phosphorus atom in the compound can form strong bonds with nucleophilic sites in biomolecules, leading to its biological effects.
Comparación Con Compuestos Similares
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
Comparison: 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Propiedades
Número CAS |
118792-91-9 |
|---|---|
Fórmula molecular |
C6H13O3P |
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
2-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-2-6-10(7)8-4-3-5-9-10/h2-6H2,1H3 |
Clave InChI |
MKWMIUPMVSCKOM-UHFFFAOYSA-N |
SMILES canónico |
CCCP1(=O)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


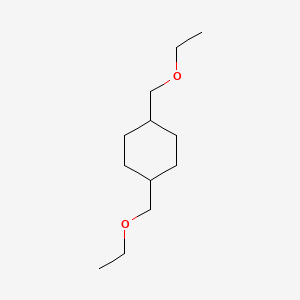

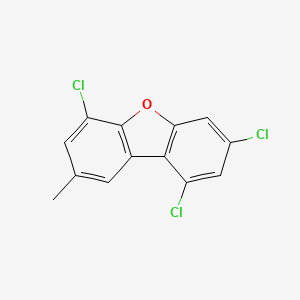

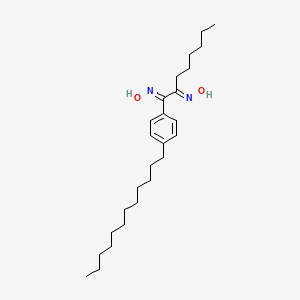

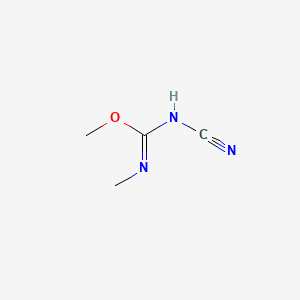

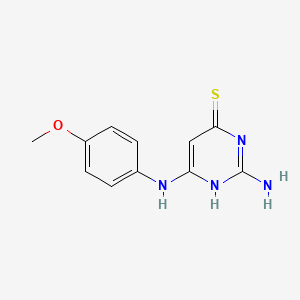

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
